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For researchers, scientists, and drug development professionals working at the forefront of

discovery, the ability to capture high-quality images under low-light conditions is paramount.

The choice of imaging technology can significantly impact experimental outcomes, particularly

when detecting faint signals or observing dynamic cellular processes. A critical factor in this

decision is the noise performance of the imaging sensor. This guide provides an objective

comparison of the noise characteristics of leading low-light imaging technologies, supported by

quantitative data and detailed experimental protocols.

At the heart of low-light imaging are two competing and complementary technologies: the

Electron Multiplying Charge-Coupled Device (EMCCD) and the scientific Complementary

Metal-Oxide-Semiconductor (sCMOS) sensor. Each possesses a unique architecture that

influences its performance in photon-starved conditions. Understanding the inherent noise

sources and how they are managed in each technology is crucial for selecting the optimal tool

for a specific application.

Key Noise Sources in Low-Light Imaging
Several intrinsic sources of noise can degrade image quality in digital imaging systems.[1] In

low-light conditions, where the signal is inherently weak, the contribution of these noise

sources becomes more pronounced. The primary sources of noise include:

Photon Shot Noise: This noise is a fundamental property of light itself, arising from the

statistical fluctuation in the arrival of photons at the detector.[2] It is unavoidable and is equal

to the square root of the signal.[3]
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Read Noise: This electronic noise is introduced during the process of converting the charge

collected by the sensor's pixels into a digital value.[2][4] It is a critical parameter for low-light

imaging, as it can obscure faint signals.

Dark Current: This is a thermal noise source caused by the random generation of electrons

within the silicon of the sensor, even in the absence of light.[5] Dark current is dependent on

the sensor's temperature and the exposure time.[6] Cooling the sensor can significantly

reduce this noise source.[7]

Fixed-Pattern Noise (FPN): This spatial noise arises from variations in the responsiveness of

individual pixels.[8] In sCMOS sensors, each pixel has its own amplifier, which can lead to

greater pixel-to-pixel variation in readout noise compared to CCDs.[9]

The overall quality of an image is often quantified by the Signal-to-Noise Ratio (SNR), which is

the ratio of the true signal to the total noise.[10] A higher SNR indicates a clearer image where

the signal of interest is more distinguishable from the background noise.

Technology Overview and Noise Performance
Comparison
The primary distinction between EMCCD and sCMOS technologies lies in their approach to

combating read noise.

EMCCD (Electron Multiplying Charge-Coupled Device) cameras incorporate an electron

multiplication (EM) gain register that amplifies the photoelectrons collected in each pixel before

the readout process. This amplification boosts the signal to a level that is significantly higher

than the read noise of the output amplifier, effectively reducing the read noise to sub-electron

levels.[11][12] However, this multiplication process is probabilistic and introduces an additional

noise source known as the Excess Noise Factor (ENF), typically around 1.4.[13] This

multiplicative noise effectively increases the shot noise.[11]

sCMOS (scientific Complementary Metal-Oxide-Semiconductor) cameras, on the other hand,

feature a parallel readout architecture where each pixel or a small group of pixels has its own

amplifier.[14] This design allows for very low read noise (typically 1-2 electrons) and high frame

rates.[14] Unlike EMCCDs, sCMOS sensors do not have an electron multiplication mechanism

and therefore do not introduce an excess noise factor.[14]
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The choice between EMCCD and sCMOS for a given application depends critically on the

incident photon flux.

Ultra-Low Light (<10 photons/pixel): In this regime, where every photon counts, the ability of

EMCCDs to effectively eliminate read noise gives them a distinct advantage in terms of SNR,

despite the presence of the excess noise factor.[14]

Low to Moderate Light (>10 photons/pixel): As the photon flux increases, the contribution of

shot noise becomes more significant. In this range, the absence of an excess noise factor in

sCMOS cameras often results in a superior SNR compared to EMCCDs.[13]

The following diagram illustrates the primary signal and noise sources within a typical low-light

imaging system.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.emva.org/wp-content/uploads/EMVA1288General_4.0Release.pdf
https://www.photonics.com/Articles/EMCCD-vs-sCMOS-for-Microscopic-Imaging/a46174
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signal and Noise Sources in a Low-Light Imaging System

Signal Pathway

Noise Sources

Incident Photons

Quantum Efficiency (QE)

Photoelectrons

Electron Multiplication (EMCCD)

EMCCD Only

Charge-to-Voltage Conversion

sCMOS/CCD

Photon Shot Noise Dark Current NoiseExcess Noise Factor (EMCCD)Analog-to-Digital Conversion Read Noise Fixed-Pattern Noise

Digital Signal

Click to download full resolution via product page

Signal and Noise Sources Diagram

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b073817?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Performance Comparison
The following tables provide a summary of key noise performance parameters for

representative EMCCD and sCMOS cameras. The data is compiled from manufacturer

specifications and published studies.

Table 1: EMCCD Camera Noise Performance

Parameter Andor iXon Ultra 888 Photometrics Evolve 512

Read Noise (e⁻, with EM Gain) <1 <1

Dark Current (e⁻/pixel/sec @

-80°C)
0.0001 0.0002

Quantum Efficiency (Peak) >95% >90%

Excess Noise Factor ~1.4 ~1.4

Table 2: sCMOS Camera Noise Performance

Parameter
Hamamatsu ORCA-
Flash4.0 V3

PCO.edge 4.2

Read Noise (e⁻, median) 0.7 0.8

Dark Current (e⁻/pixel/sec @

+25°C)
0.0005 0.0006

Quantum Efficiency (Peak) >82% >82%

Excess Noise Factor N/A N/A

Experimental Protocols for Noise Characterization
Accurate and reproducible measurement of sensor noise is essential for comparing different

imaging technologies. The European Machine Vision Association (EMVA) has established the

EMVA 1288 standard, which provides a comprehensive and standardized methodology for the
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characterization of image sensors and cameras.[15][16] The following protocols are based on

the principles outlined in the EMVA 1288 standard.

Measuring Read Noise
Read noise is measured in the absence of any illumination.

Objective: To quantify the temporal noise introduced by the camera's electronics during the

readout process.

Procedure:

Setup: Place the camera in a light-tight enclosure to ensure no photons reach the sensor.

Set the camera to its lowest possible exposure time to minimize the contribution of dark

current.

Acquisition: Acquire a sequence of at least 100 "dark" frames.

Analysis:

For each pixel, calculate the standard deviation of its digital number (DN) value across the

sequence of frames.

The read noise in DN is the average of these standard deviations over all pixels.

Convert the read noise from DN to electrons by multiplying by the camera's gain (e⁻/DN).

The gain can be determined from the photon transfer curve (see below).

Measuring Dark Current
Dark current is measured over a range of exposure times in the absence of light.

Objective: To determine the rate of thermally generated electrons.

Procedure:

Setup: Use the same light-tight setup as for read noise measurement. Ensure the sensor is

at a stable, specified temperature.
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Acquisition: Acquire a series of dark frames at different exposure times (e.g., from a few

seconds to several minutes). For each exposure time, acquire at least two frames to allow

for the subtraction of the fixed-pattern noise.

Analysis:

For each exposure time, subtract one dark frame from another to remove the fixed-pattern

component.

Calculate the variance of the resulting difference image.

The dark current signal is the mean signal level of the dark frames (after subtracting the

bias offset) and increases linearly with exposure time. The slope of this line, when

converted to electrons, gives the dark current in e⁻/pixel/second.[17]

Determining the Signal-to-Noise Ratio (SNR)
The SNR is typically determined by generating a Photon Transfer Curve (PTC). The PTC plots

the signal variance against the mean signal level for a uniformly illuminated sensor.[18]

Objective: To characterize the relationship between signal and noise and to determine the

camera's gain.

Procedure:

Setup: Illuminate the sensor with a stable, uniform light source. An integrating sphere is often

used to achieve uniform illumination.

Acquisition: Acquire a series of pairs of frames at different, increasing illumination levels,

from dark to near-saturation.

Analysis:

For each illumination level, calculate the mean signal (S) and the variance of the

difference between the two frames (σ²).

Plot the variance (σ²) as a function of the mean signal (S). This is the Photon Transfer

Curve.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://mwcraig.github.io/ccd-as-book/03-02-Real-dark-current-noise-and-other-artifacts.html
https://www.imatest.com/imaging/image-sensor-noise/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The slope of the PTC in the shot-noise limited region is inversely proportional to the

camera's gain (e⁻/DN).

The SNR can then be calculated for any signal level using the formula: SNR = S /

√(σ_read² + σ_dark² + σ_shot²), where σ_read is the read noise, σ_dark is the dark noise,

and σ_shot is the photon shot noise (which is the square root of the signal in electrons).[3]

The following diagram outlines the general experimental workflow for characterizing sensor

noise.
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Experimental Workflow for Sensor Noise Characterization
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Conclusion
The choice between EMCCD and sCMOS technology for low-light imaging is a nuanced one

that depends on the specific experimental conditions, particularly the expected photon flux.

EMCCD cameras remain the technology of choice for the most extreme low-light applications,

where their ability to effectively eliminate read noise is paramount. For a broader range of low-

light imaging experiments, the continuous improvements in sCMOS technology, with their low

read noise, high quantum efficiency, and absence of multiplicative noise, make them a

compelling and often superior choice. By understanding the fundamental noise sources and

employing standardized characterization protocols, researchers can make informed decisions

to select the optimal imaging technology to advance their scientific goals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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